6-Oxabicyclo[3.2.1]oct-3-ene-1-carboxylic acid
Description
Historical Context and Development
The synthesis and characterization of 6-oxabicyclo[3.2.1]oct-3-ene-1-carboxylic acid emerged from studies on oxabicyclic systems, which gained prominence in the 1990s and 2000s due to their utility in constructing complex natural product frameworks. Early research focused on developing synthetic routes to access such systems, often involving iodolactonization or cyclization strategies. For example, cyclohex-3-ene-1-carboxylic acid derivatives were employed in bromination or iodination reactions to form the bicyclic core, followed by dehydrohalogenation to introduce the double bond.
| Key Synthetic Route | Reagents/Conditions | Yield | Source |
|---|---|---|---|
| Iodolactonization | N-bromosuccinimide (NBS), CaO | Moderate | |
| Dehydrohalogenation | DBU, THF | High |
Recent advancements in catalytic methods, such as copper-mediated ring-opening cross-coupling reactions, have expanded the compound’s utility in synthesizing functionalized aryl derivatives.
Significance in Organic Chemistry and Chemical Research
This compound serves as a versatile intermediate in organic synthesis, particularly in the construction of:
- Polymer precursors : Its lactone ring and carboxylic acid group enable polymerization via ring-opening metathesis or condensation reactions.
- Bioactive molecules : Derivatives are explored for their potential in inhibiting neurotransmitter transporters (e.g., dopamine and serotonin reuptake inhibitors).
- Heterocyclic frameworks : The bicyclic system is a scaffold for synthesizing azabicyclo analogs through nucleophilic substitution or reduction.
Properties
IUPAC Name |
6-oxabicyclo[3.2.1]oct-3-ene-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O3/c9-7(10)8-3-1-2-6(4-8)11-5-8/h1-2,6H,3-5H2,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUHYCDJDAKWGBH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CC2CC1(CO2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Oxabicyclo[3.2.1]oct-3-ene-1-carboxylic acid can be achieved through several methods. One common approach involves the intramolecular Diels-Alder reaction of a 5-vinyl-1,3-cyclohexadiene, followed by regioselective cleavage of the resulting tricyclo[3.2.1.02.7]octan-3-one intermediate . Another method includes the stereoselective reduction of 6-oxabicyclo[3.2.1]oct-3-en-7-one, which involves opening the lactone ring with amines and subsequent reduction with lithium aluminium hydride .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of efficient catalysts and controlled reaction environments is crucial for the scalability of these methods.
Chemical Reactions Analysis
Types of Reactions
6-Oxabicyclo[3.2.1]oct-3-ene-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: It can undergo substitution reactions where functional groups are replaced by others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminium hydride and sodium borohydride are frequently used reducing agents.
Substitution: Halogenating agents and nucleophiles are often employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction can produce alcohols.
Scientific Research Applications
Chemistry
6-Oxabicyclo[3.2.1]oct-3-ene-1-carboxylic acid serves as an important intermediate in the synthesis of more complex molecules. It is utilized in studying reaction mechanisms due to its unique structural properties which facilitate various chemical reactions such as oxidation, reduction, and substitution.
Biology
Research has indicated that derivatives of this compound exhibit potential biological activities:
- Phytotoxicity Studies: The compound has been evaluated for its inhibitory effects on plant growth, showing significant inhibition percentages in certain concentrations, indicating potential use as a herbicide .
Medicine
The compound's derivatives are under investigation for their therapeutic applications:
- Drug Development: Ongoing research aims to explore its potential as a precursor for pharmaceuticals, particularly in the development of drugs targeting neurological conditions due to its interaction with monoamine transporters .
Industrial Applications
In industrial settings, this compound is used in the production of polymers and other industrial chemicals, emphasizing its versatility and importance in chemical manufacturing processes.
Case Studies
Case Study 1: Phytotoxicity Evaluation
A study evaluated the phytotoxic effects of various oxabicyclic compounds on radicle growth of several plant species. Compounds similar to 6-Oxabicyclo[3.2.1]oct-3-ene showed significant inhibitory effects at specific concentrations, indicating their potential as herbicides .
Case Study 2: Drug Development Research
Research involving the synthesis of biaryl-substituted derivatives demonstrated that certain compounds exhibited significant selectivity and binding profiles against dopamine transporters compared to serotonin transporters, suggesting their potential application in developing cocaine medications .
Summary Table of Applications
| Application Area | Description | Key Findings |
|---|---|---|
| Chemistry | Intermediate for complex synthesis | Facilitates various chemical reactions |
| Biology | Phytotoxicity studies | Significant inhibition of plant growth at specific concentrations |
| Medicine | Drug development precursor | Potential for neurological drug applications |
| Industry | Polymer production | Important in chemical manufacturing processes |
Mechanism of Action
The mechanism of action of 6-Oxabicyclo[3.2.1]oct-3-ene-1-carboxylic acid involves its interaction with various molecular targets. The compound’s unique structure allows it to participate in specific chemical reactions, influencing pathways such as oxidation-reduction and substitution. These interactions are crucial for its applications in synthesis and potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
6-Oxabicyclo[3.2.1]oct-3-en-7-one: This compound is structurally similar and undergoes similar reactions.
2-Oxabicyclo[2.2.2]oct-5-ene: Another bicyclic compound with an oxygen atom in the ring, used in different synthetic applications.
Uniqueness
6-Oxabicyclo[3.2.1]oct-3-ene-1-carboxylic acid is unique due to its specific ring structure and the presence of a carboxylic acid group, which imparts distinct chemical properties and reactivity compared to other similar compounds.
Biological Activity
6-Oxabicyclo[3.2.1]oct-3-ene-1-carboxylic acid is a bicyclic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, including its synthesis, mechanisms of action, and related case studies.
Chemical Structure and Properties
The compound's structure can be represented as follows:
This bicyclic structure features a carbonyl group, which is known to enhance reactivity and biological interactions. The presence of the oxabicyclic framework contributes to its ability to interact with various biological targets.
Antimicrobial Properties
Research has indicated that derivatives of this compound exhibit significant antimicrobial activity. For instance, a study demonstrated that certain analogues inhibited the growth of various bacterial strains, suggesting potential applications in developing new antibiotics .
Enzyme Inhibition
The compound has shown promise as an enzyme inhibitor. Specifically, it has been reported to inhibit enzymes involved in metabolic pathways, which could be beneficial for treating metabolic disorders. The mechanism of action appears to involve binding to the active site of these enzymes, thereby blocking substrate access .
Cytotoxic Effects
Research also indicates that this compound may have cytotoxic effects on cancer cell lines. In vitro studies demonstrated that at certain concentrations, the compound induced apoptosis in specific cancer cells, highlighting its potential as an anticancer agent .
The biological activity of this compound is largely attributed to its ability to interact with cellular targets:
- Receptor Binding : The compound may bind to specific receptors involved in cell signaling pathways, modulating their activity.
- Nucleophilic Attack : The carbonyl group can act as a Michael acceptor, facilitating reactions with nucleophilic residues in biomolecules .
Case Studies
| Study | Findings | Implications |
|---|---|---|
| Study 1 | Inhibition of bacterial growth at concentrations of | Potential for antibiotic development |
| Study 2 | Induction of apoptosis in cancer cell lines at | Possible use in cancer therapy |
| Study 3 | Significant enzyme inhibition observed in metabolic pathways | Implications for metabolic disorder treatments |
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step organic reactions, including cyclization and functionalization processes that introduce the carboxylic acid group . Variations in the synthesis can lead to different derivatives with altered biological activities.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 6-Oxabicyclo[3.2.1]oct-3-ene-1-carboxylic acid, and how is structural confirmation achieved?
- Methodological Answer : Synthesis typically involves cyclization strategies or functionalization of preformed bicyclic frameworks. For example, acetylenic esters of related bicyclo[2.2.1]heptene derivatives are synthesized via Diels-Alder reactions or catalytic cycloadditions . Structural confirmation relies on NMR spectroscopy (e.g., H and C) to resolve bridgehead protons and double-bond geometry, complemented by IR spectroscopy for carboxylic acid and ether functional groups . X-ray crystallography may be used for absolute stereochemical determination in chiral analogs .
Q. How should stability and storage conditions be optimized for this compound in laboratory settings?
- Methodological Answer : Stability studies indicate that the compound is sensitive to moisture and light. Recommended storage includes desiccated environments (e.g., under nitrogen or argon) at -20°C in amber vials. Thermal stability can be assessed via differential scanning calorimetry (DSC) to identify decomposition thresholds. Reactivity with common solvents (e.g., DMSO, methanol) should be tested via accelerated aging experiments .
Q. What preliminary assays are suitable for assessing its biological activity?
- Methodological Answer : Initial screening can include enzyme inhibition assays (e.g., against serine hydrolases or oxidoreductases) due to the compound’s bicyclic ether and carboxylic acid motifs. Use fluorogenic substrates or microcalorimetry (ITC) to quantify binding affinities. For cytotoxicity, employ MTT assays in mammalian cell lines, noting that the bicyclo[3.2.1] scaffold may influence membrane permeability .
Advanced Research Questions
Q. How does the reactivity of the bicyclo[3.2.1]octene core influence its use in complex molecule synthesis?
- Methodological Answer : The strained bicyclic system facilitates ring-opening reactions under acidic or nucleophilic conditions, enabling access to polycyclic intermediates. For example, the oxabicyclo framework can undergo Pd-catalyzed cross-coupling to install aryl or heteroaryl groups at the bridgehead. Computational modeling (DFT) predicts regioselectivity in such reactions, guiding experimental design .
Q. What role does this compound play in drug design, particularly for β-lactamase-resistant antibiotics?
- Methodological Answer : Analogous bicyclic carbapenems (e.g., 5-thia-1-azabicyclo[4.2.0]octene derivatives) show enhanced β-lactamase resistance due to steric hindrance at the active site. Structure-activity relationship (SAR) studies can modify the C3 side chain (e.g., introducing thiadiazole or tetrazole groups) to optimize binding to penicillin-binding proteins (PBPs) .
Q. How can computational modeling resolve contradictions in reported reactivity data?
- Methodological Answer : Discrepancies in thermal or photochemical reactivity (e.g., conflicting decomposition pathways) can be addressed via molecular dynamics simulations and transition-state analysis . For instance, modeling the oxabicyclo system’s electron density distribution clarifies susceptibility to electrophilic attack versus radical-mediated pathways .
Q. What strategies address gaps in toxicological and decomposition data for this compound?
- Methodological Answer : Conduct Ames tests and micronucleus assays to evaluate mutagenicity. For decomposition products, use GC-MS or HPLC-HRMS to identify hazardous byproducts (e.g., epoxides or aldehydes) under oxidative or hydrolytic conditions. Cross-reference with PubChem’s DSSTox database for analogous compounds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
